molecular formula C15H24N2O3 B2358517 N-Ethyl-N-[2-oxo-2-(2-propanoylpiperidin-1-yl)ethyl]prop-2-enamide CAS No. 2361879-02-7

N-Ethyl-N-[2-oxo-2-(2-propanoylpiperidin-1-yl)ethyl]prop-2-enamide

Cat. No.: B2358517
CAS No.: 2361879-02-7
M. Wt: 280.368
InChI Key: LDGNORBPRLTPGM-UHFFFAOYSA-N
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Description

N-Ethyl-N-[2-oxo-2-(2-propanoylpiperidin-1-yl)ethyl]prop-2-enamide is a complex organic compound with a unique structure that includes a piperidine ring, an ethyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-[2-oxo-2-(2-propanoylpiperidin-1-yl)ethyl]prop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Propanoyl Group: The propanoyl group can be introduced via an acylation reaction using propanoyl chloride in the presence of a base such as pyridine.

    Attachment of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction using ethyl iodide and a strong base like sodium hydride.

    Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide moiety through a condensation reaction between the intermediate compound and acryloyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-[2-oxo-2-(2-propanoylpiperidin-1-yl)ethyl]prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-Ethyl-N-[2-oxo-2-(2-propanoylpiperidin-1-yl)ethyl]prop-2-enamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-Ethyl-N-[2-oxo-2-(2-propanoylpiperidin-1-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-N-[2-oxo-2-(2-methylpiperidin-1-yl)ethyl]prop-2-enamide
  • N-Ethyl-N-[2-oxo-2-(2-ethylpiperidin-1-yl)ethyl]prop-2-enamide
  • N-Ethyl-N-[2-oxo-2-(2-isopropylpiperidin-1-yl)ethyl]prop-2-enamide

Uniqueness

N-Ethyl-N-[2-oxo-2-(2-propanoylpiperidin-1-yl)ethyl]prop-2-enamide is unique due to its specific structural features, such as the presence of the propanoyl group and the prop-2-enamide moiety

Properties

IUPAC Name

N-ethyl-N-[2-oxo-2-(2-propanoylpiperidin-1-yl)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-4-13(18)12-9-7-8-10-17(12)15(20)11-16(6-3)14(19)5-2/h5,12H,2,4,6-11H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGNORBPRLTPGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1CCCCN1C(=O)CN(CC)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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